1-(1-adamantyl)-4-(3-phenyl-2-propynyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-4-(3-phenyl-2-propynyl)piperazine dihydrochloride is a synthetic compound characterized by its unique adamantyl and phenyl-propynyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-4-(3-phenyl-2-propynyl)piperazine dihydrochloride typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Formation of the Piperazine Ring: Piperazine can be synthesized by the reaction of ethylenediamine with diethylene glycol.
Coupling Reaction: The adamantyl group is then coupled with piperazine through a nucleophilic substitution reaction.
Introduction of the Phenyl-Propynyl Group: The phenyl-propynyl group can be introduced via a Sonogashira coupling reaction between a phenylacetylene derivative and the piperazine-adamantyl intermediate.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-4-(3-phenyl-2-propynyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Adamantyl)-4-(3-phenyl-2-propynyl)piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-(3-phenyl-2-propynyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group may enhance the compound’s ability to cross biological membranes, while the phenyl-propynyl group can interact with hydrophobic pockets in target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(1-Adamantyl)-4-(3-phenyl-2-propynyl)amine: Similar structure but lacks the piperazine ring.
1-(1-Adamantyl)piperazine: Contains the adamantyl and piperazine groups but lacks the phenyl-propynyl group.
4-(3-Phenyl-2-propynyl)piperazine: Contains the phenyl-propynyl and piperazine groups but lacks the adamantyl group.
Uniqueness: 1-(1-Adamantyl)-4-(3-phenyl-2-propynyl)piperazine dihydrochloride is unique due to the presence of both the adamantyl and phenyl-propynyl groups attached to the piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(3-phenylprop-2-ynyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.2ClH/c1-2-5-19(6-3-1)7-4-8-24-9-11-25(12-10-24)23-16-20-13-21(17-23)15-22(14-20)18-23;;/h1-3,5-6,20-22H,8-18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJFACKULDHPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.